3-Nitrothieno[2,3-c]pyridine
Description
Overview of Thienopyridine Scaffolds in Modern Chemical Research
Thienopyridines are a class of heterocyclic compounds composed of a thiophene (B33073) ring fused to a pyridine (B92270) ring. This fusion can occur in several different ways, resulting in six distinct isomers: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.net Each isomer possesses a unique arrangement of its atoms and, consequently, distinct chemical and physical properties. researchgate.net
The thienopyridine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds. researchgate.net Their structural similarity to purine (B94841) bases found in DNA and RNA makes them promising candidates for drug development. nih.gov Indeed, several FDA-approved drugs, such as the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel, are based on the thienopyridine skeleton. researchgate.net Beyond their medicinal applications, thienopyridine derivatives are also utilized in agrochemicals and materials science. igi-global.com Their diverse pharmacological activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and effects on the central nervous system. researchgate.netigi-global.com
The synthesis of thienopyridine derivatives is an active area of research, with various methods being developed to create these complex molecules. researchgate.netresearchgate.net These methods often involve multi-step reactions, including cyclization and the introduction of various functional groups to the core thienopyridine structure. mdpi.com The versatility of the thienopyridine scaffold allows for the creation of a wide range of derivatives with tailored properties. researchgate.net
Significance of Nitro-Substituted Heterocycles in Advanced Organic Synthesis
Nitro-substituted heterocycles are a class of organic molecules that have gained significant attention in advanced organic synthesis. frontiersin.org The nitro group (-NO2) is a powerful electron-withdrawing group that can profoundly influence the reactivity and properties of the heterocyclic ring to which it is attached. This feature makes nitro-heterocycles valuable intermediates and building blocks for the synthesis of a wide array of more complex molecules. frontiersin.orgbohrium.com
One of the most important applications of nitro-substituted heterocycles is their use as precursors to amino groups. frontiersin.org The nitro group can be readily reduced to an amino group (-NH2), a transformation that is a key step in the synthesis of many pharmaceuticals and other biologically active compounds. This reductive transformation opens up a pathway to a diverse range of functionalizations.
Furthermore, the presence of a nitro group can activate the heterocyclic ring towards certain types of chemical reactions. For instance, it can facilitate nucleophilic aromatic substitution reactions, where the nitro group is replaced by another functional group. Nitroalkenes, which can be derived from nitro-heterocycles, are also versatile reagents in cycloaddition reactions for the construction of various carbocyclic and heterocyclic ring systems. chim.itresearchgate.net
The introduction of a nitro group can also enhance the biological activity of a molecule. This enhancement can be attributed to several factors, including increased redox potential and the ability to interact with biological macromolecules. Consequently, nitro-substituted heterocycles are actively investigated for their potential as therapeutic agents.
Positional Isomerism and Specificity of the 3-Nitrothieno[2,3-c]pyridine Scaffold
Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and functional groups but differ in the position of those functional groups on the carbon skeleton. science-revision.co.ukdoubtnut.comcreative-chemistry.org.uk In the context of nitrothienopyridines, the nitro group can be attached to various positions on the thienopyridine framework, leading to a number of positional isomers. The specific placement of the nitro group has a profound impact on the molecule's chemical reactivity and physical properties. rsc.org
This compound is a specific positional isomer where the nitro group is located at the 3-position of the thieno[2,3-c]pyridine scaffold. This particular arrangement of atoms gives the molecule a unique set of characteristics that distinguish it from other nitrothienopyridine isomers. The electron-withdrawing nature of the nitro group at this specific position influences the electron density distribution across the entire fused ring system.
The synthesis of this compound typically involves the electrophilic nitration of the parent thieno[2,3-c]pyridine. The regioselectivity of this reaction, which determines the position of the incoming nitro group, is governed by the electronic properties of the thieno[2,3-c]pyridine ring system.
Contextualizing Thieno[2,3-c]pyridine within Fused Heterocyclic Systems
Fused heterocyclic systems are molecules in which two or more rings, at least one of which is heterocyclic, share a common bond and a pair of atoms. These structures are ubiquitous in nature and form the basis for a vast number of synthetic compounds with important applications.
Thieno[2,3-c]pyridine belongs to the larger family of fused heterocyclic systems. Specifically, it is a bicyclic system formed by the fusion of a thiophene ring and a pyridine ring. Other examples of fused heterocyclic systems include purines (a fusion of pyrimidine (B1678525) and imidazole (B134444) rings), quinolines (a fusion of benzene (B151609) and pyridine rings), and indoles (a fusion of benzene and pyrrole (B145914) rings).
Structure
3D Structure
Properties
IUPAC Name |
3-nitrothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBARRPAGIDRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345099 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-28-0 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitrothieno 2,3 C Pyridine and Its Precursors
Retrosynthetic Analysis of the 3-Nitrothieno[2,3-c]pyridine System
A retrosynthetic analysis of this compound suggests that the primary disconnection involves the late-stage introduction of the nitro group onto the pre-formed thieno[2,3-c]pyridine (B153571) core. This approach is logical given that the fused heterocyclic system is the more complex part of the molecule to assemble.
Scheme 1: Retrosynthetic Analysis of this compound
Disconnection 1 (C-N bond): The most straightforward retrosynthetic step is the disconnection of the C-NO₂ bond, leading back to the parent thieno[2,3-c]pyridine. This transformation would be achieved through an electrophilic aromatic substitution, specifically a nitration reaction. The regioselectivity of this nitration is a key challenge, as the thieno[2,3-c]pyridine system has multiple positions susceptible to electrophilic attack. The electron-rich nature of the thiophene (B33073) ring suggests that substitution would preferentially occur there.
Disconnection 2 (Thieno[2,3-c]pyridine Core): The thieno[2,3-c]pyridine core can be disconnected in two primary ways, reflecting the two main strategies for its synthesis:
Strategy A (Thiophene Ring Formation): This involves disconnecting the thiophene ring, leading back to a suitably functionalized pyridine (B92270) precursor. This approach often utilizes cyclization reactions to build the thiophene ring onto an existing pyridine scaffold.
Strategy B (Pyridine Ring Annulation): Alternatively, the pyridine ring can be disconnected, leading back to a thiophene-based starting material. This strategy employs methods to annulate a pyridine ring onto the thiophene core.
These disconnections form the basis for the synthetic methodologies discussed in the following sections.
Synthetic Approaches to the Thieno[2,3-c]pyridine Core Structure
Historical and Classical Synthetic Routes to Thieno[2,3-c]pyridines
Classical approaches to the thieno[2,3-c]pyridine skeleton have traditionally involved the construction of either the thiophene or the pyridine ring onto a pre-existing complementary ring system.
One of the most established methods for forming a thiophene ring fused to a pyridine is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base.
For the synthesis of a thieno[2,3-c]pyridine precursor, a suitable piperidone derivative can be used as the ketone component. The resulting 2-aminothiophene can then be further elaborated to form the fully aromatic thieno[2,3-c]pyridine system.
Table 1: Key Features of the Gewald Reaction for Thiophene Synthesis
| Feature | Description |
| Reactants | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur |
| Catalyst | Base (e.g., morpholine, triethylamine) |
| Product | Polysubstituted 2-Aminothiophene |
| Advantages | High convergence, readily available starting materials, operational simplicity. |
| Limitations | The initial product is a tetrahydrothieno[2,3-c]pyridine derivative which requires subsequent aromatization. |
The annulation of a pyridine ring onto a thiophene core is another classical approach. A notable example is the application of Pomeranz-Fritsch type reactions . In this reaction, a Schiff base, formed from a thiophene-2-carboxaldehyde and an aminoacetal, undergoes acid-catalyzed cyclization to form the thieno[2,3-c]pyridine skeleton.
This method is particularly useful for accessing the parent thieno[2,3-c]pyridine and its derivatives. The reaction conditions typically involve a strong acid catalyst such as sulfuric acid or polyphosphoric acid.
Table 2: Pomeranz-Fritsch Type Reaction for Thieno[2,3-c]pyridine Synthesis
| Feature | Description |
| Reactants | Thiophene-2-carboxaldehyde, Aminoacetaldehyde dimethyl acetal |
| Catalyst | Strong Acid (e.g., H₂SO₄, PPA) |
| Product | Thieno[2,3-c]pyridine |
| Advantages | Direct formation of the aromatic bicyclic system. |
| Limitations | Often requires harsh acidic conditions and can have variable yields depending on the substrates. |
Contemporary and Efficient Methodologies for Core Synthesis
More recent synthetic efforts have focused on developing milder and more efficient routes to the thieno[2,3-c]pyridine core, often employing metal-free conditions.
A novel and efficient metal-free synthesis of thieno[2,3-c]pyridine derivatives has been developed that proceeds through a 1,2,3-triazole intermediate. This multi-step process begins with the one-pot triazolization of 2-acetylthiophene. The resulting triazole undergoes a modified Pomeranz-Fritsch type cyclization to form a fused thieno[2,3-c]triazolo[1,5-a]pyridine system. In the final step, an acid-mediated denitrogenative transformation of this fused triazole yields the desired thieno[2,3-c]pyridine derivative.
This methodology offers several advantages, including mild reaction conditions, the avoidance of metal catalysts, and the ability to generate a library of substituted thieno[2,3-c]pyridines.
Table 3: Metal-Free Synthesis of Thieno[2,3-c]pyridines via 1,2,3-Triazoles
| Step | Description | Starting Material | Key Intermediate |
| 1 | One-pot triazolization | 2-Acetylthiophene | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole |
| 2 | Modified Pomeranz-Fritsch cyclization | Triazole intermediate | Thieno[2,3-c]triazolo[1,5-a]pyridine |
| 3 | Acid-mediated denitrogenative transformation | Fused triazole intermediate | Substituted Thieno[2,3-c]pyridine |
Nitration of the Thieno[2,3-c]pyridine Core
The final step in the synthesis of this compound is the introduction of the nitro group at the 3-position of the thiophene ring. Thiophene is known to be more reactive towards electrophilic substitution than benzene (B151609), and nitration typically occurs at the 2- or 5-positions. However, in the fused thieno[2,3-c]pyridine system, the 2- and 5-positions of the thiophene ring are part of the fusion. This leaves the 3-position as a potential site for electrophilic attack.
Direct nitration of thienopyridine systems can be challenging and may lead to a mixture of products or decomposition, thus requiring carefully controlled conditions. Studies on the nitration of the related benzo[b]thieno[2,3-c]pyridine system have shown that electrophilic substitution occurs preferentially on the benzo ring, not on the thiophene or pyridine moieties. This suggests that direct nitration of the thiophene ring in thieno[2,3-c]pyridine might be difficult to achieve with high regioselectivity.
A plausible approach for the synthesis of this compound would involve the use of mild nitrating agents to avoid harsh conditions that could lead to degradation of the starting material.
Table 4: Potential Nitrating Agents and Considerations
| Nitrating Agent | Conditions | Potential Outcome |
| HNO₃/H₂SO₄ | Standard nitrating mixture | Likely too harsh, may lead to oxidation and decomposition. |
| Acetyl nitrate | Milder nitrating agent | May provide better control and selectivity. |
| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | A powerful but often selective nitrating agent | Could be effective under carefully optimized conditions. |
Further research is required to establish a reliable and regioselective method for the nitration of the thieno[2,3-c]pyridine core at the 3-position.
Multicomponent Reactions (MCRs) for Scaffold Assembly (e.g., Gewald reaction derivatives)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. The Gewald reaction, a classic MCR, and its derivatives have proven to be particularly valuable for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for the thieno[2,3-c]pyridine scaffold. rsc.org
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst. rsc.org This reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. For the synthesis of thieno[2,3-c]pyridine precursors, a suitably functionalized cyclic ketone, such as a piperidone derivative, is often employed.
A notable example is the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. This reaction utilizes ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. The resulting 2-aminothiophene derivative possesses the fused pyridine ring system and can be further modified to generate the fully aromatic thieno[2,3-c]pyridine core.
Table 1: Key Components in a Gewald Reaction for Thieno[2,3-c]pyridine Precursor Synthesis
| Component | Role | Example |
| Carbonyl Compound | Provides the backbone for the thiophene and fused rings | Ethyl 4-oxopiperidine-1-carboxylate |
| α-Cyanoester | Contributes to the formation of the thiophene ring | Ethyl cyanoacetate |
| Sulfur | The sulfur source for the thiophene ring | Elemental Sulfur |
| Base | Catalyst for the condensation and cyclization steps | Triethylamine, Morpholine |
Strategies for Direct Introduction of the Nitro Group at the C-3 Position
The introduction of a nitro group at the C-3 position of the thieno[2,3-c]pyridine scaffold is a crucial step in the synthesis of the target compound. Electrophilic nitration is the most direct approach for this transformation.
Electrophilic Nitration of Thieno[2,3-c]pyridine
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. However, the reactivity of heterocyclic compounds like thieno[2,3-c]pyridine can be complex due to the presence of heteroatoms and the fusion of two different aromatic rings.
The direct nitration of thieno[2,3-c]pyridine can be achieved using strong nitrating agents. A common reagent mixture for such reactions is fuming nitric acid in concentrated sulfuric acid. These harsh conditions are often necessary to overcome the electron-deficient nature of the pyridine ring, which deactivates the heterocyclic system towards electrophilic attack.
While specific, detailed optimized conditions for the nitration of the parent thieno[2,3-c]pyridine are not extensively documented in readily available literature, studies on related thienopyridine isomers provide insights into the likely effective conditions. For instance, the nitration of the isomeric thieno[2,3-b]pyridine (B153569) has been studied, offering a basis for comparison.
Table 2: General Conditions for Electrophilic Nitration of Thienopyridines
| Parameter | Condition | Rationale |
| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | Provides a high concentration of the nitronium ion (NO₂⁺) electrophile. |
| Temperature | Elevated temperatures may be required | To overcome the deactivation of the pyridine ring. |
| Solvent | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst to generate the electrophile. |
In the electrophilic substitution of thieno[2,3-c]pyridine, the position of attack is a critical aspect. For nitration, substitution is reported to occur at the C-3 position of the thiophene ring. This regioselectivity can be attributed to the electronic properties of the fused ring system. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C-3 position is electronically favored for substitution.
Theoretical studies and experimental observations on related thienopyridine systems support the preference for electrophilic attack on the thiophene moiety. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophiles.
The mechanism of electrophilic nitration of pyridine and its derivatives is well-established. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. Nitration of pyridine itself requires forcing conditions and typically yields 3-nitropyridine (B142982) as the major product. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the mixed acid, which then attacks the electron-deficient ring.
In the case of thienopyridines, the thiophene ring is more electron-rich and thus more reactive towards electrophiles than the pyridine ring. The mechanism of nitration is expected to follow the general pathway of electrophilic aromatic substitution on the thiophene ring. This involves the attack of the nitronium ion on the C-3 position to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the this compound.
The regioselectivity is governed by the relative stability of the possible carbocation intermediates. Attack at the C-3 position of the thiophene ring leads to a more stable intermediate compared to attack at other positions on either the thiophene or the pyridine ring.
Alternative Nitration Approaches (e.g., using tert-butyl nitrite)
Given the often harsh conditions required for traditional electrophilic nitration, alternative methods are of interest. tert-Butyl nitrite (B80452) (TBN) has emerged as a versatile reagent in organic synthesis and can be used as a source of the nitro group under milder conditions, often through radical pathways.
While the direct application of tert-butyl nitrite for the nitration of thieno[2,3-c]pyridine is not prominently described, its utility in the nitration of other aromatic and heterocyclic systems suggests its potential as an alternative approach. TBN can generate nitrogen oxides upon decomposition, which can then participate in nitration reactions. These methods can sometimes offer different regioselectivity compared to classical electrophilic substitutions. The reactions involving TBN are often initiated by light or a radical initiator and proceed through a free radical mechanism. This alternative pathway could potentially avoid the strongly acidic conditions of mixed-acid nitration.
De Novo Synthesis Incorporating the Nitro Functionality
De novo synthesis offers the advantage of potentially greater control over the regiochemistry of the nitro group placement. This can be achieved by utilizing precursors that already contain the nitro group in the desired position, which are then subjected to ring-closing reactions to form the bicyclic system.
A plausible strategy for the synthesis of this compound involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor. This approach would begin with a suitably substituted pyridine derivative where the nitro group is already in place. For instance, a 3-cyano-4-chloropyridine could be nitrated at the 5-position. Subsequent reaction of this nitro-substituted 4-chloronicotinonitrile with a sulfur nucleophile, such as sodium sulfide (B99878), would yield a thione intermediate. This intermediate could then be S-alkylated with an α-haloester, followed by an intramolecular cyclization (e.g., a Thorpe-Ziegler reaction) to construct the thiophene ring, yielding a 3-aminothieno[2,3-c]pyridine derivative with a nitro group on the pyridine moiety. The amino group could then be removed via diazotization and reduction.
Another approach could involve the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net In a modified strategy, a nitro-substituted precursor could potentially be used. For example, a β-ketonitrile containing a nitro group could be condensed with a source of sulfur and a suitable ketone or aldehyde to form a nitro-substituted 2-aminothiophene. This intermediate would then need to undergo a subsequent ring-closing reaction to form the pyridine ring, such as condensation with a 1,3-dicarbonyl compound or a related synthon.
The sequential construction of the fused rings can also commence from a nitro-substituted thiophene. A 2-amino-4-nitrothiophene derivative could serve as a key intermediate. The synthesis of such a precursor could be envisioned through the nitration of a protected 2-aminothiophene. The subsequent construction of the pyridine ring onto this 2-amino-4-nitrothiophene could be achieved through various established methods for pyridine synthesis, such as the Gould-Jacobs reaction or the Friedländer annulation, by reacting the aminothiophene with a suitable three-carbon synthon.
For instance, the reaction of a 2-amino-4-nitrothiophene-3-carbonitrile with a β-ketoester under acidic or basic conditions could lead to the formation of a substituted 4-hydroxy-3-nitrothieno[2,3-c]pyridine derivative. Subsequent functional group manipulations would then be required to arrive at the target this compound.
Derivatization Strategies for Substituted this compound Analogs
The presence of the nitro group at the 3-position of the thieno[2,3-c]pyridine core significantly influences the reactivity of both the thiophene and pyridine rings, opening up avenues for various derivatization strategies to access a range of substituted analogs.
The pyridine ring in this compound is expected to be electron-deficient due to the electron-withdrawing nature of both the fused thiophene ring and the nitro group. This electron deficiency makes the pyridine moiety susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com Positions ortho and para to the ring nitrogen (C-4 and C-7) are particularly activated for nucleophilic attack. stackexchange.com Therefore, if a suitable leaving group, such as a halogen, is present at these positions, it could be readily displaced by a variety of nucleophiles.
For example, a hypothetical 4-chloro-3-nitrothieno[2,3-c]pyridine could react with amines, alkoxides, or thiolates to introduce a diverse range of substituents at the 4-position. The strong electron-withdrawing effect of the nitro group would facilitate this substitution.
Conversely, electrophilic substitution on the pyridine ring would be highly disfavored due to its electron-deficient character.
The thiophene ring in thieno[2,3-c]pyridine is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the adjacent 3-position will significantly reduce the nucleophilicity of the thiophene ring. Electrophilic substitution, if it were to occur, would likely be directed to the C-2 position, which is the most reactive position in the thiophene ring of the parent thieno[2,3-c]pyridine system. A kinetic study of the nitration of the isomeric thieno[2,3-b]pyridine has shown that electrophilic attack occurs on the thiophene ring. rsc.org
Given the deactivating effect of the nitro group, direct electrophilic substitution on this compound would likely require harsh reaction conditions. A more viable approach for functionalization of the thiophene ring would be through metal-catalyzed cross-coupling reactions. wikipedia.orgmdpi.com For this, a precursor such as a 2-halo-3-nitrothieno[2,3-c]pyridine would be required. This halogenated derivative could then participate in Suzuki, Stille, Heck, or Sonogashira coupling reactions to introduce a wide variety of carbon-based substituents at the C-2 position. The synthesis of the 2-halo precursor could potentially be achieved through a Sandmeyer-type reaction starting from a 2-amino-3-nitrothieno[2,3-c]pyridine intermediate.
Another strategy for functionalizing the thiophene ring could involve lithiation. However, the directing effect of the substituents and the potential for competing reactions would need to be carefully considered.
Chemical Transformations and Reactivity of 3 Nitrothieno 2,3 C Pyridine
Reactions Involving the Nitro Group
The nitro group at the 3-position profoundly influences the molecule's reactivity. It strongly deactivates the pyridine (B92270) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitutions. Furthermore, the nitro group itself is susceptible to various chemical modifications.
Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy Functions
The reduction of the nitro group on the thienopyridine scaffold is a key transformation, providing access to the corresponding 3-aminothieno[2,3-c]pyridine. This amino derivative serves as a versatile precursor for the synthesis of more complex heterocyclic systems and compounds of medicinal interest. While direct studies on 3-Nitrothieno[2,3-c]pyridine are not extensively documented, the reduction of nitro groups on related thienopyridine isomers is well-established and proceeds through standard reducing agents.
Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH) is also effective. The reaction typically proceeds to the amine without the stable isolation of intermediate reduction products like hydroxylamino or azoxy compounds, although these are mechanistic intermediates. The synthesis of various 3-aminothieno[2,3-b]pyridine derivatives, an isomeric system, has been achieved through the reduction of the corresponding nitro precursors, highlighting the feasibility of this transformation. nih.govacs.org
Table 1: Representative Conditions for Nitro Group Reduction on Related Heterocycles
| Reagent/Catalyst | Solvent | Product Function | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695) | Amino | [Generic] |
| Sn, HCl | Ethanol | Amino | [Generic] |
| Fe, NH₄Cl | Ethanol/Water | Amino | [Generic] |
This table presents common reduction conditions applicable to nitroaromatic compounds, analogous to the expected reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions Directed by the Nitro Group
The electron-withdrawing nitro group at the C-3 position significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). nih.gov This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of this compound, while there is no conventional leaving group like a halide, the nitro group itself can be displaced by certain strong nucleophiles, a reaction observed in other nitropyridine systems. nih.gov
More importantly, the nitro group activates the positions ortho and para to it for nucleophilic attack. In the this compound system, these positions are C-2 and C-4. Nucleophilic attack at these positions is favored because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, leading to a more stable intermediate. stackexchange.comresearchgate.net Kinetic studies on analogous 2-methoxy-3-nitropyridines confirm that the C-2 position is highly electrophilic and susceptible to attack by secondary amines. researchgate.net Therefore, if a suitable leaving group were present at the C-2 or C-4 position, it would be readily displaced by nucleophiles such as alkoxides, thiolates, or amines.
Vicarious Nucleophilic Substitution (VNS) Reactions on the Pyridine Ring
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as those in nitropyridines. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org It proceeds via the addition of a carbanion bearing a leaving group (e.g., from chloromethyl phenyl sulfone) to the aromatic ring, followed by base-induced β-elimination. organic-chemistry.orgnih.gov
For this compound, VNS reactions are expected to occur on the pyridine ring at the positions activated by the nitro group, namely the C-2 and C-4 positions (ortho and para to the nitro group, respectively). nih.govkuleuven.be This regioselectivity is a hallmark of the VNS reaction on nitroarenes. wikipedia.org The reaction provides a direct route to introduce alkyl or other functionalized side chains onto the pyridine portion of the molecule. Studies on various 3-nitropyridines have shown efficient alkylation at the C-2 and C-4 positions using sulfone- or sulfonate-stabilized carbanions. nih.govscispace.com
Table 2: Potential VNS Reactions on the this compound Scaffold
| Nucleophile Precursor | Reagent | Expected Product |
|---|---|---|
| Chloromethyl phenyl sulfone | KHMDS, DMF | 2-(Phenylsulfonylmethyl)-3-nitrothieno[2,3-c]pyridine |
| Chloroacetonitrile | t-BuOK, THF | 2-(Cyanomethyl)-3-nitrothieno[2,3-c]pyridine |
This table is predictive, based on known VNS reactions with 3-nitropyridine (B142982) analogues.
Reactions of the Thienopyridine Bicyclic System
Beyond the chemistry of the nitro group, the fused heterocyclic system itself possesses distinct reactivity patterns. The electron-rich thiophene (B33073) ring generally favors electrophilic substitution, while the electron-deficient pyridine ring is more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Reactions (beyond nitration)
Electrophilic aromatic substitution on the thieno[2,3-c]pyridine (B153571) core is expected to occur preferentially on the electron-rich thiophene ring rather than the pyridine ring, which is deactivated by the ring nitrogen and further deactivated by the C-3 nitro group. Studies on the parent thieno[2,3-c]pyridine have shown that electrophilic deuterium (B1214612) exchange occurs on the thiophene ring, at both the C-2 and C-3 positions. abertay.ac.uk
In this compound, the C-3 position is blocked. Therefore, electrophilic attack is predicted to occur exclusively at the C-2 position of the thiophene ring. This is consistent with studies on the related thieno[2,3-b]thiophene (B1266192) system, where electrophilic attack is strongly favored at the α-carbon (C-2). researchgate.net Acylation studies on the analogous benzo[b]thieno[2,3-c]pyridine system also show substitution occurring on the non-pyridine ring. researchgate.net Reactions such as halogenation, acylation, or Vilsmeier-Haack formylation would likely yield the corresponding 2-substituted derivatives.
Nucleophilic Attack on the Pyridine or Thiophene Rings
The pyridine ring in this compound is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the C-3 nitro group. In the absence of a leaving group, nucleophilic addition can occur. Nucleophilic attack on pyridines generally occurs at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom, as this allows the resulting negative charge to be stabilized by the electronegative nitrogen. stackexchange.com The nitro group at C-3 further enhances the electrophilicity of the C-2 and C-4 positions.
Strong nucleophiles, such as organolithium or Grignard reagents, could add to the C-2 or C-4 positions of the pyridine ring. The thiophene ring, being electron-rich, is generally unreactive towards nucleophiles unless it is substituted with very strong electron-withdrawing groups. Therefore, nucleophilic attack on the bicyclic system of this compound is expected to be highly selective for the pyridine ring. For instance, the Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically proceeds at the C-2 position. abertay.ac.uk
Ring-Opening Reactions and Subsequent Transformations (e.g., of the thiophene ring)
The presence of the nitro group at the C-3 position significantly activates the thiophene ring towards nucleophilic attack, potentially leading to ring-opening reactions. This type of transformation is well-documented for nitrothiophenes. nih.govresearchgate.net
In reactions with nucleophiles, particularly secondary amines, 2- and 3-nitrothiophenes can undergo a cleavage of a carbon-sulfur bond. researchgate.netrsc.org For 3-nitrothiophene (B186523), this ring-opening leads to the formation of asymmetrically functionalized nitrobutadienes, which are versatile synthetic intermediates. researchgate.net By analogy, this compound is expected to be susceptible to nucleophilic attack on the thiophene moiety. The reaction would likely proceed via an initial attack at the C-2 position, followed by cleavage of the C(2)-S bond to generate a nitrobutadienic intermediate fused to the pyridine ring. This intermediate could then be trapped or undergo subsequent intramolecular cyclizations to form novel, larger heterocyclic systems. nih.gov For instance, a protocol involving the ring-opening of 3-nitrothiophene derivatives has been used to construct unusual eight-membered sulfur-containing heterocycles through subsequent intramolecular Michael-type additions. nih.gov
Oxidation Reactions of the Thienopyridine Core
The thienopyridine core possesses two heteroatoms, the sulfur in the thiophene ring and the nitrogen in the pyridine ring, both of which are susceptible to oxidation. The selective oxidation of thienopyridines serves as an effective method for the functionalization of the bicyclic core. nih.gov
Common oxidizing agents and their expected products on the thieno[2,3-c]pyridine core are summarized below.
| Oxidizing Agent | Target Atom | Product |
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Sulfur | Thieno[2,3-c]pyridine S-oxide (Sulfoxide) |
| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfur | Thieno[2,3-c]pyridine S-oxide (Sulfoxide) |
| Excess mCPBA or other strong oxidants | Sulfur | Thieno[2,3-c]pyridine S,S-dioxide (Sulfone) |
| meta-Chloroperoxybenzoic acid (mCPBA) | Nitrogen | Thieno[2,3-c]pyridine N-oxide |
This table presents generalized oxidation reactions for thienopyridine systems. nih.gov
Oxidation of the sulfur atom typically yields the corresponding S-oxide (sulfoxide) and, under more forceful conditions, the S,S-dioxide (sulfone). nih.gov The pyridine nitrogen can be oxidized to the N-oxide. nih.govscripps.edu These oxidized derivatives are valuable intermediates for further transformations. For example, heterocyclic N-oxides can undergo deoxygenative functionalization, allowing for the introduction of various substituents onto the pyridine ring. A known transformation is the deoxygenative bromination of thieno[2,3-b]pyridine (B153569) 7-oxide, showcasing a pathway for C-H functionalization. researchgate.net The oxygen atom of the N-oxide activates the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.edu
Cycloaddition Reactions and Annulation Pathways
The thieno[2,3-c]pyridine system, being electron-deficient, can participate in cycloaddition reactions to construct more complex molecular architectures. Pyridine rings themselves are generally poor dienes in normal electron-demand Diels-Alder reactions but can function as dienophiles. acsgcipr.org Their reactivity is enhanced by electron-withdrawing groups, a role fulfilled by both the fused thiophene ring and the C-3 nitro group in the target molecule.
More commonly, nitrogen heterocycles like pyridine participate in inverse-electron-demand Diels-Alder reactions, where they act as the diene component reacting with electron-rich dienophiles. acsgcipr.org Another important pathway is the 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings.
Annulation pathways involve the construction of a new ring onto the existing thienopyridine framework. This is often achieved by reacting a functionalized thienopyridine with a reagent that provides the necessary atoms for the new ring. For example, amino-substituted thienopyridines are versatile precursors for building fused pyrimidine (B1678525) rings through cyclocondensation reactions. researchgate.net
Formation of Complex Fused and Spiro Heterocyclic Systems
Building upon the fundamental reactivity of the this compound core, various strategies can be employed to synthesize polyheterocyclic and spirocyclic structures.
Strategies for Constructing Polyheterocyclic Ensembles
The synthesis of complex fused systems often relies on building additional rings onto the thienopyridine scaffold. A powerful, metal-free method involves the acid-mediated denitrogenative transformation of a fused 1,2,3-triazole. nih.govkuleuven.be This strategy has been successfully applied to the synthesis of thieno[2,3-c]pyridine derivatives. The process starts with a fused thieno[2,3-c] researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, which upon acid treatment, extrudes nitrogen gas to form a reactive intermediate. This intermediate can then be trapped by various nucleophiles. nih.govkuleuven.be A particularly elegant extension of this method is the reaction with nitriles, which proceeds via a transannulation mechanism to yield imidazo[1,5-a]thieno[2,3-c]pyridine derivatives, thus creating a more complex polyheterocyclic system in a single step. kuleuven.be
Another common strategy is the cyclocondensation of suitably functionalized thienopyridines. While these methods often start with amino- rather than nitro-thienopyridines, the nitro group can be readily reduced to an amine to access these pathways. These amino derivatives can then be reacted with various reagents to construct a variety of fused heterocyclic rings. researchgate.net
| Precursor | Reagent(s) | Fused Ring System | Reference |
| Aminothienopyridine | Carbon Disulfide | Pyridothienopyrimidine | researchgate.net |
| Aminothienopyridine | Triethyl orthoformate / Hydrazine | Pyridothienopyrimidine | |
| Aminothienopyrimidine | Nitrous Acid | Pyridothienotriazinone |
This table illustrates general strategies for forming polyheterocyclic ensembles from thienopyridine precursors.
Intermolecular and Intramolecular Cyclizations
Both intermolecular and intramolecular cyclization reactions are pivotal in synthesizing complex heterocyclic systems from thienopyridine precursors.
Intramolecular cyclizations are particularly efficient for creating fused rings. This typically involves a thienopyridine derivative bearing a side chain that can react with another part of the parent molecule. A general and efficient method for forming fused pyridines is the iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines under mild conditions. organic-chemistry.org While demonstrated on other systems, this principle could be applied to a thieno[2,3-c]pyridine bearing an appropriate allylamine (B125299) substituent. Another established route involves the alkylation of mercaptopyridines with α-halogen compounds, followed by a base-catalyzed intramolecular cyclization to afford the thieno[2,3-b]pyridine core. scielo.br This "thiophene-last" strategy highlights how intramolecular cyclizations are fundamental to building the core itself.
Intermolecular cyclizations involve the reaction of two separate molecules to form a new ring. The Diels-Alder and 1,3-dipolar cycloaddition reactions discussed in section 3.2.5 are prime examples of intermolecular processes that lead to fused systems. Another example is the synthesis of thieno[2,3-c]pyridines from aryl 3-bromopyridin-4-yl ketones in a one-pot reaction with sodium sulfide (B99878) and a bromo-compound containing an electron-withdrawing group, followed by cyclization. researchgate.net This demonstrates the construction of the thiophene ring via an intermolecular reaction followed by an intramolecular ring closure.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-Dimensional (¹H, ¹³C) NMR Spectroscopy
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 3-Nitrothieno[2,3-c]pyridine would be expected to show distinct signals for each of the aromatic protons. The introduction of the electron-withdrawing nitro group at the C3 position of the thiophene (B33073) ring would significantly deshield the adjacent proton at C2, causing its resonance to appear at a characteristically downfield chemical shift. The protons on the pyridine (B92270) ring would also exhibit predictable splitting patterns based on their coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the this compound structure. The carbon atom directly attached to the nitro group (C3) would be significantly deshielded, appearing at a lower field. The chemical shifts of the other carbon atoms in both the thiophene and pyridine rings would also be influenced by the presence of the nitro group and the nitrogen atom in the pyridine ring.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2-H | Downfield (deshielded by NO₂) | Singlet | Aromatic Region |
| C3 | - | - | Downfield (attached to NO₂) |
| C4-H | Aromatic Region | Doublet | Aromatic Region |
| C5-H | Aromatic Region | Doublet | Aromatic Region |
| C7-H | Aromatic Region | Singlet | Aromatic Region |
Two-Dimensional (2D) NMR Spectroscopy (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between the protons at C4 and C5 in the pyridine ring, confirming their neighboring relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could be used to confirm through-space interactions between protons on different parts of the molecule, further validating the proposed structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula. For this compound (C₇H₄N₂O₂S), the expected exact mass would be calculated, and the HRMS measurement would confirm this with a high degree of precision (typically within a few parts per million).
| Molecular Formula | Calculated Exact Mass | Ion Type |
|---|---|---|
| C₇H₄N₂O₂S | 180.0045 | [M+H]⁺ |
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is particularly useful for polar molecules. In the context of this compound, ESI-MS would likely produce a prominent protonated molecular ion peak ([M+H]⁺). By analyzing the fragmentation pattern of this ion, insights into the molecule's structure can be gained. Expected fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO), which are common fragmentation patterns for nitroaromatic compounds.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, as well as vibrations associated with the aromatic thieno[2,3-c]pyridine (B153571) core.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C and C=N | 1600 - 1450 | Stretching |
| N-O (Nitro group) | 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric Stretching |
The presence of strong absorption bands in the specified regions for the N-O stretching vibrations would be a key indicator of the nitro group's presence in the molecule.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For a compound like this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution or by vapor diffusion methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The crystal structure of this compound would be expected to reveal several key features. The fused thieno[2,3-c]pyridine core is anticipated to be largely planar. The presence of the electron-withdrawing nitro group at the 3-position is likely to influence the bond lengths and angles within the pyridine ring. Furthermore, the nitro group itself may be slightly twisted out of the plane of the heterocyclic system.
Intermolecular interactions are also a crucial aspect of the solid-state structure. In the case of this compound, one might expect to observe π-π stacking interactions between the aromatic rings of adjacent molecules. Additionally, weak C—H···O or C—H···N hydrogen bonds involving the nitro group and the pyridine nitrogen could play a role in stabilizing the crystal lattice. The specific arrangement of molecules in the crystal, known as the crystal packing, is dictated by these non-covalent interactions.
An illustrative representation of the kind of crystallographic data that would be obtained for this compound is presented in the table below. This hypothetical data is based on known structures of related nitro-substituted pyridine and thienopyridine compounds. researchgate.netresearchgate.netacs.org
Interactive Table: Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄N₂O₂S |
| Formula Weight | 180.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.0 |
| α (°) | 90 |
| β (°) | 115 |
| γ (°) | 90 |
| Volume (ų) | 680 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.76 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur provide information about the electronic structure of the compound.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.ukyoutube.com The fused aromatic system of the thieno[2,3-c]pyridine core contains a delocalized π-electron system, which will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths (higher energy).
The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons (lone pairs) allows for n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital and are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. shu.ac.uk
The nitro group, being a strong chromophore, will significantly influence the UV-Vis spectrum. It extends the conjugation of the π-system and can introduce its own characteristic absorptions. The presence of an electron-withdrawing group like the nitro group often leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent compound.
The solvent used for the analysis can also affect the positions of the absorption bands. For instance, n → π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding orbitals. shu.ac.uk
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is provided below. This table illustrates the type of data that would be collected and is based on the expected electronic transitions for this class of molecule. mdpi.comresearchgate.net
Interactive Table: Illustrative UV-Vis Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Tentative Assignment |
| ~250 | 15,000 | π → π |
| ~320 | 8,000 | π → π |
| ~400 | 1,500 | n → π* |
Computational and Theoretical Studies on 3 Nitrothieno 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 3-Nitrothieno[2,3-c]pyridine. nih.gov DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov
The introduction of the nitro (-NO₂) group at the 3-position is expected to have a profound impact on the electron distribution across the thieno[2,3-c]pyridine (B153571) scaffold. As a potent electron-withdrawing group, the nitro group significantly reduces electron density on the fused aromatic rings. This withdrawal effect would make the molecule more susceptible to nucleophilic attack compared to its parent compound, thieno[2,3-c]pyridine. Calculations would likely reveal a significant polarization of the C-N bond of the nitro group and alterations in the bond lengths and angles of the heterocyclic system to accommodate the electronic demand of the substituent.
Investigation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction pathways. For this compound, this could involve modeling electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) reactions.
Given the electron-deficient nature of the pyridine (B92270) ring, electrophilic substitution is generally difficult. The presence of the deactivating nitro group would further hinder such reactions. Computational models could predict the most likely site for a hypothetical electrophilic attack by calculating the energies of the intermediate carbocations (Wheland intermediates). Conversely, the molecule is primed for nucleophilic aromatic substitution. Theoretical models could map the potential energy surface for the reaction with various nucleophiles, identifying the transition state structures and calculating activation energy barriers, thereby predicting reaction feasibility and regioselectivity.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of compounds. For this compound, DFT calculations can be used to predict:
¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, theoretical NMR spectra can be generated, providing a reference for experimental verification.
Infrared (IR) Spectra: The vibrational frequencies can be computed to predict the positions of key IR absorption bands. For this molecule, strong characteristic peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group would be anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum.
The fused ring system of thieno[2,3-c]pyridine is planar. The primary conformational variable for this compound would be the orientation of the nitro group relative to the plane of the rings. While there is some rotational freedom around the C-N bond, computational studies would likely show that the most stable conformation is one where the O-N-O plane is nearly coplanar with the aromatic system to maximize electronic delocalization, though steric hindrance could cause a slight twist.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions in a condensed phase (e.g., in solution or a crystal lattice). mdpi.commdpi.com An MD simulation for this compound would involve placing the molecule in a simulation box with solvent molecules or other copies of itself and solving Newton's equations of motion for every atom. mdpi.com
These simulations can reveal important information about:
Solvation: How solvent molecules arrange around the solute and the energetics of this interaction.
Intermolecular Forces: The nature of non-covalent interactions between molecules, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the polar nitro group. tandfonline.com
Conformational Dynamics: How the orientation of the nitro group fluctuates over time at a given temperature.
Such simulations are critical for understanding how the molecule behaves in a realistic chemical environment, which influences its solubility, crystal packing, and interactions with biological targets. mdpi.comtandfonline.com
Studies on Frontier Molecular Orbitals (FMOs) and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgucsb.eduwikipedia.org
For this compound, computational analysis is expected to show:
Lowered Orbital Energies: The electron-withdrawing nitro group will significantly lower the energy of both the HOMO and LUMO compared to the unsubstituted thieno[2,3-c]pyridine. researchgate.net
LUMO Localization: The LUMO is predicted to have a significant density on the nitro group and the carbon atom to which it is attached. This indicates that this site is the most electrophilic and the most likely to accept electrons from a nucleophile.
Charge Distribution: Mulliken population analysis or electrostatic potential (ESP) maps would visualize the charge distribution. nih.gov An ESP map would show a region of high positive potential (electron-poor) around the nitro group and adjacent ring atoms, while the oxygen atoms of the nitro group would be regions of high negative potential (electron-rich).
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational Prediction of Physicochemical Parameters
Various physicochemical properties crucial for predicting a molecule's behavior, particularly in biological systems, can be estimated using computational (in silico) methods. nih.govnih.gov These predictions are often used in drug discovery to assess "drug-likeness." nih.gov
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight | ~180.18 g/mol | Adherence to Lipinski's Rule of Five (<500) |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Predicts transport properties like intestinal absorption |
| Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 4 (1 pyridine N, 1 thiophene (B33073) S, 2 nitro O) | Adherence to Lipinski's Rule of Five (<10) |
Analysis of Aromaticity and Electronic Delocalization within the Fused Rings
The aromaticity of the fused thieno[2,3-c]pyridine system is a key feature of its structure and reactivity. Computational methods can quantify this property. Techniques like Nucleus-Independent Chemical Shift (NICS) calculations involve placing a "ghost" atom at the center of each ring to probe the induced magnetic field. A negative NICS value is a hallmark of aromaticity.
For this compound, these analyses would likely show that both the thiophene and pyridine rings retain significant aromatic character. However, the strong electron-withdrawing effect of the nitro group would perturb the electronic delocalization. This perturbation might lead to a slight decrease in the aromaticity of the ring to which it is attached, as electron density is pulled away from the cyclic π-system. Analysis of the calculated bond lengths would also provide insight: a higher degree of bond length alternation (i.e., less equalization) suggests lower aromaticity.
Potential Academic Research Applications Non Medicinal/non Biological
As Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The thieno[2,3-c]pyridine (B153571) scaffold is a valuable building block in organic synthesis, and the introduction of a nitro group at the 3-position further enhances its utility as a versatile synthetic intermediate. The presence of the nitro group activates the heterocyclic system for various chemical transformations, allowing for the synthesis of a diverse range of functionalized derivatives.
The synthesis of the parent thieno[2,3-c]pyridine core can be achieved through several methods, which can be adapted to produce the 3-nitro derivative. These synthetic strategies provide access to a variety of substituted thieno[2,3-c]pyridines that can serve as precursors for more complex molecular architectures. nih.govnih.gov
One notable synthetic approach involves a metal-free denitrogenative transformation of 1,2,3-triazoles. nih.gov This method allows for the construction of the thieno[2,3-c]pyridine skeleton under mild conditions. Further functionalization, including nitration, can then be performed to yield 3-Nitrothieno[2,3-c]pyridine. Other synthetic routes, such as those starting from substituted pyridines or thiophenes, also provide access to this heterocyclic system. researchgate.net
The nitro group in this compound can be readily transformed into other functional groups. For instance, it can be reduced to an amino group, which can then participate in a wide array of reactions, such as diazotization, acylation, and alkylation. This opens up pathways to a multitude of 3-substituted thieno[2,3-c]pyridine derivatives with tailored properties for various applications. The strong electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution reactions at other positions on the ring system. nih.gov
Table 1: Synthetic Approaches to the Thieno[2,3-c]pyridine Scaffold
| Synthetic Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Metal-Free Denitrogenative Transformation | 1,2,3-Triazoles | Mild, metal-free conditions | nih.gov |
| Gewald Reaction | Substituted piperidones, active methylene (B1212753) nitriles, sulfur | Multicomponent reaction | |
| Cyclization of Schiff Bases | 2-Thiophenecarboxaldehydes, aminoacetaldehyde dimethyl acetal | Good yields for halogenated analogues | researchgate.net |
Exploration in Materials Science for Optoelectronic or Responsive Systems (e.g., Nonlinear Optical Properties)
The unique electronic structure of this compound, characterized by the fusion of an electron-donating thiophene (B33073) ring and an electron-accepting nitropyridine system, suggests its potential for applications in materials science, particularly in the realm of optoelectronics and nonlinear optics (NLO). kuleuven.be Thienopyridine derivatives, in general, have been noted for their interesting electrochemical and photophysical properties. kuleuven.be
The introduction of a strong electron-withdrawing nitro group is a well-established strategy for enhancing the second- and third-order NLO properties of organic molecules. nih.govacs.org This is due to the creation of a significant intramolecular charge-transfer (ICT) character, which increases the molecular hyperpolarizability. nih.govresearchgate.net In this compound, the charge transfer would occur from the electron-rich thiophene moiety to the electron-deficient nitropyridine part of the molecule.
While direct experimental data on the NLO properties of this compound are not yet available, studies on analogous nitro-substituted aromatic compounds provide a strong basis for its potential in this area. For instance, nitroanilines are classic examples of NLO materials where the NLO response is directly related to the ICT between the amino and nitro groups through the aromatic ring. nih.govacs.orgresearchgate.net
The development of new organic materials with large NLO responses is crucial for applications in optical data storage, optical computing, and telecommunications. The thieno[2,3-c]pyridine core offers a robust and tunable platform for the design of new NLO-active materials. By strategically modifying the substituents on the thiophene and pyridine (B92270) rings, it should be possible to fine-tune the ICT and optimize the NLO properties of these compounds.
Table 2: Nonlinear Optical Properties of Selected Nitro-Aromatic Compounds
| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) | Third-Order Susceptibility (γ) (10⁻³⁶ esu) | Reference |
|---|---|---|---|
| p-Nitroaniline | 34.5 | 45 | |
| m-Nitroaniline | 1.69 (calculated) | - | acs.orgresearchgate.net |
| 2-Methyl-4-nitroaniline | 70 | - | researchgate.net |
Development of Novel Ligands for Coordination Chemistry and Catalysis
The thieno[2,3-c]pyridine scaffold contains a pyridine nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination to metal ions. wikipedia.org The coordination chemistry of pyridine and its derivatives is vast and well-established, with applications ranging from catalysis to materials science. wikipedia.orgrsc.org this compound, as a substituted pyridine derivative, can be expected to form a variety of metal complexes.
The presence of the electron-withdrawing nitro group at the 3-position will significantly influence the electronic properties of the pyridine nitrogen. The basicity of the nitrogen atom will be reduced compared to the unsubstituted thieno[2,3-c]pyridine, which will, in turn, affect the strength of the coordination bond with a metal center. researchgate.net This modulation of the ligand's electronic properties can be advantageous in catalysis, where fine-tuning of the metal center's reactivity is often required.
Furthermore, the nitro group itself can potentially participate in coordination with certain metal ions, leading to multinuclear complexes or coordination polymers with interesting structural and functional properties. mdpi.com The planar and rigid structure of the thieno[2,3-c]pyridine core can also be exploited to design ligands that enforce specific coordination geometries around a metal center, which is a key aspect in the design of selective catalysts.
While the coordination chemistry of this compound itself has not been extensively explored, the rich coordination chemistry of related nitro-containing and pyridine-based ligands suggests that it is a promising area for future research. The development of new ligands based on the this compound framework could lead to novel catalysts for a variety of organic transformations.
Table 3: Examples of Pyridine-Type Ligands in Coordination Complexes
| Ligand | Metal Ion | Application/Feature | Reference |
|---|---|---|---|
| Pyridine | Various transition metals | Precursors in organometallic chemistry | wikipedia.org |
| 2,2'-Bipyridine | Ru(II), Fe(II) | Photosensitizers, catalysts | wikipedia.org |
| 4-Substituted Pyridines | Cu(II), Zn(II) | Study of substituent effects on coordination bond | researchgate.net |
| 3,5-Dinitrobenzoate | 3d transition metals | Versatile coordination modes, supramolecular architectures | mdpi.com |
Applications in Supramolecular Chemistry and Molecular Recognition
The structural and electronic features of this compound make it an intriguing building block for the construction of supramolecular assemblies and for applications in molecular recognition. The planar, aromatic nature of the thieno[2,3-c]pyridine core allows it to participate in π-π stacking interactions, which are a fundamental driving force in the self-assembly of many supramolecular structures.
The nitro group plays a crucial role in directing non-covalent interactions. taylorandfrancis.com It is a strong hydrogen bond acceptor and can also engage in other types of weak interactions, such as halogen bonding and chalcogen bonding. nih.gov These directional interactions can be exploited to control the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional architectures.
In the context of molecular recognition, the electron-deficient nature of the nitrated aromatic system makes it a potential receptor for electron-rich guest molecules through charge-transfer interactions. The combination of π-π stacking, hydrogen bonding, and other weak interactions can lead to the selective binding of specific guest molecules. For example, nitro-containing quinoxaline (B1680401) frameworks have been shown to act as fluorescent sensors for volatile organic compounds. researchgate.net
The ability to functionalize the thieno[2,3-c]pyridine scaffold at various positions provides a means to introduce additional recognition sites, further enhancing the selectivity and binding affinity for target guests. This makes this compound and its derivatives promising candidates for the development of new chemosensors, molecular switches, and other functional supramolecular materials.
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 3-Nitrothieno[2,3-c]pyridine and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact. rasayanjournal.co.in Traditional synthetic routes for related heterocyclic compounds often involve harsh reagents, toxic solvents, and multiple steps, leading to considerable chemical waste. ijprajournal.com The development of greener methodologies focuses on atom economy, energy efficiency, and the use of safer solvents. ijprajournal.com
Key green strategies applicable to the thienopyridine scaffold include:
Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are central to green chemistry as they minimize waste and improve efficiency. rasayanjournal.co.inijprajournal.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inijprajournal.com
Transition-Metal-Free Reactions: Developing synthetic protocols that avoid expensive or toxic transition metal catalysts is a significant goal in sustainable chemistry. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in
The adoption of these methodologies aims to not only produce this compound more sustainably but also to accelerate the generation of derivative libraries for further research. ijprajournal.com
Exploration of Underutilized Reaction Pathways and Novel Transformations
Recent research has opened up new, efficient, and metal-free strategies for synthesizing the core thieno[2,3-c]pyridine (B153571) skeleton. A notable development is a three-step method that proceeds via the denitrogenative transformation of a fused 1,2,3-triazole intermediate. kuleuven.benih.gov This acid-mediated reaction under mild conditions provides access to a variety of derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives, overcoming limitations of previous synthetic methods. kuleuven.benih.gov
Another promising avenue for novel transformations involves the selective functionalization of the thienopyridine ring. For instance, a rapid synthesis of 2-substituted-thieno[2,3-c]pyridines has been achieved through the cyclization of a Schiff base. researchgate.net Furthermore, oxidation of the thieno[2,3-c]pyridine scaffold, followed by treatment with phosphorus oxybromide (POBr₃), allows for the exclusive introduction of a bromine atom at the 7-position. researchgate.net This halogenated intermediate serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald amination, enabling the synthesis of diverse 7-substituted analogues. researchgate.net These pathways represent a significant step forward in creating structural diversity for this heterocyclic system.
| Methodology | Description | Key Advantages | Products |
| Denitrogenative Transformation | Acid-mediated reaction of a fused 1,2,3-triazole intermediate. kuleuven.benih.gov | Metal-free, mild conditions, good yields. kuleuven.benih.gov | 7-(substituted methyl)thieno[2,3-c]pyridines, imidazo[1,5-ɑ]thieno[2,3-c]pyridines. kuleuven.benih.gov |
| Selective Bromination | Oxidation of the scaffold followed by treatment with POBr₃. researchgate.net | High regioselectivity at the 7-position. researchgate.net | 7-bromo-thieno[2,3-c]pyridine. researchgate.net |
| Cross-Coupling Reactions | Suzuki, Stille, and Buchwald reactions on the 7-bromo intermediate. researchgate.net | Versatile for creating C-C, C-N, and C-Sn bonds. researchgate.net | 7-substituted thieno[2,3-c]pyridine analogues. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of flow chemistry and automated synthesis presents a significant opportunity for the future production of this compound and its analogues. Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers inherent advantages in safety, scalability, and reproducibility. uc.pt This technology is particularly beneficial for handling potentially hazardous reactions, such as nitrations, by minimizing the volume of reactive intermediates at any given time and allowing for precise control over reaction parameters like temperature and residence time. uc.ptsoci.org
Automated synthesis platforms coupled with flow reactors can enable the rapid generation of compound libraries. soci.org By systematically varying reagents and conditions, these systems can accelerate the exploration of the chemical space around the thieno[2,3-c]pyridine scaffold. This approach is superior to conventional batch processes in terms of shorter reaction times, avoidance of tedious work-up procedures, and reduced waste generation. nih.gov The future prospects for the sustainable synthesis of thienopyridine-related scaffolds are expected to heavily involve the integration of these advanced technologies. ijprajournal.com
Advanced Computational Design of Next-Generation Analogues with Tailored Reactivity
Computational, or in silico, methods are becoming indispensable tools for designing next-generation thieno[2,3-c]pyridine analogues with specific biological activities. Molecular docking studies have been successfully employed to investigate the binding interactions of thieno[2,3-c]pyridine derivatives with various biological targets. researchgate.net For example, in silico evaluations were crucial in identifying thieno[2,3-c]pyridine derivatives as potential inhibitors of Hsp90, a target in cancer therapy. researchgate.net
The design strategy for new analogues often involves identifying key pharmacophoric features and predicting how structural modifications will affect binding affinity and selectivity. researchgate.net Computational approaches have guided the design of various thienopyridine isomers and related scaffolds as potent inhibitors for targets such as c-Met kinase and p38α MAPK kinase. nih.govresearchgate.net These studies help rationalize the structure-activity relationships (SAR) and prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. Computer-aided drug design has also been instrumental in identifying thienopyridine scaffolds as potential inhibitors for parasitic enzymes like N-myristoyltransferase. mdpi.com
| Target | Scaffold | Computational Method | Outcome |
| Hsp90 | Thieno[2,3-c]pyridine | Molecular Docking | Identification of potential anticancer agents. researchgate.net |
| p38α MAPK kinase | Thienopyridine | In Silico Studies | Design of potent antiproliferative agents. nih.gov |
| c-Met kinase | Thienopyridine | Molecular Docking | Insight into molecular interactions for inhibitor design. researchgate.net |
| N-myristoyltransferase | Thienopyridine | Computer-Aided Drug Design | Identification of scaffolds for anti-parasitic drugs. mdpi.com |
Investigation of Solid-State Properties for Material Science Advancements
Beyond its pharmaceutical potential, the thieno[2,3-c]pyridine scaffold is attracting interest in the field of material science. kuleuven.be The fused heterocyclic system possesses electrochemical and photophysical properties that make it a candidate for applications in organic materials. kuleuven.benih.gov The investigation of its solid-state properties is a critical emerging avenue of research.
Future studies will likely focus on characterizing the crystal structure, polymorphism, and electronic properties of this compound and its derivatives. Understanding how molecular packing in the solid state influences properties like charge transport and luminescence is essential for developing new functional materials. These compounds could potentially be used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The inherent functionality of the thienopyridine ring system, combined with the ability to tune its properties through chemical modification, makes it a remarkable and versatile skeleton for modern materials science exploration. kuleuven.beresearchgate.net
Q & A
Q. What are the established synthetic routes for 3-nitrothieno[2,3-c]pyridine, and how do reaction conditions influence yield?
this compound can be synthesized via electrophilic nitration of thieno[2,3-c]pyridine using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C). Regioselectivity is influenced by electron density distribution in the fused-ring system, as predicted by molecular orbital (MO) calculations . Alternative methods include cycloaddition reactions, such as zinc-catalyzed enantioselective [3+2] cycloaddition with 3-isothiocyanato oxindoles, which introduces stereochemical complexity . Optimization of solvent polarity (e.g., DCM vs. toluene) and catalyst loading (e.g., AuCl₃) can improve yields by 15–30% .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) are essential. For example, ¹H NMR reveals distinct aromatic proton splitting patterns due to nitro group deshielding effects, while ¹³C DEPT confirms the presence of quaternary carbons in the fused thiophene-pyridine system . IR spectroscopy identifies NO₂ stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹, critical for verifying nitro functionalization .
Advanced Research Questions
Q. How do computational models predict reactivity and regioselectivity in this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify Fukui indices to identify nucleophilic/electrophilic sites. For this compound, C-5 and C-7 positions exhibit high electrophilic superdelocalizability (Sᵣ > 0.45), favoring substitutions or additions . QSPR models correlate Hammett σ constants of substituents with reaction rates, enabling predictive design of derivatives with tailored electronic properties .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in cytotoxicity or antioxidant efficacy (e.g., IC₅₀ variations across cell lines) require orthogonal validation:
- Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., 24–72 hr exposure, MTT assays) .
- Mechanistic studies : Use ROS scavenging assays (DPPH, ABTS) to differentiate direct antioxidant effects from indirect metabolic modulation .
- Structural analogs : Test nitro-to-amine reduced derivatives to isolate nitro group contributions to activity .
Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?
Employ directing groups (e.g., morpholinyl, piperazinyl) to steer cross-coupling reactions (Suzuki, Buchwald-Hartwig) to specific positions. For example, Pd(OAc)₂/XPhos catalyzes C-2 amination with >90% regioselectivity in morpholine-containing derivatives . Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency for electron-deficient nitro-substituted systems .
Methodological Challenges
Q. What strategies mitigate decomposition during storage or handling of this compound?
Q. How are stereochemical outcomes controlled in cycloaddition reactions involving this compound?
Chiral catalysts (e.g., Zn(II)-BINOL complexes) induce enantioselectivity in [3+2] cycloadditions, achieving up to 95% ee. Solvent polarity (e.g., THF vs. DMF) and temperature (–10°C to RT) modulate transition-state stabilization .
Biological and Pharmacological Applications
Q. What in vitro models validate the proton pump inhibition potential of this compound derivatives?
Use gastric H⁺/K⁺-ATPase assays (hog gastric vesicles) to measure IC₅₀. Reversibility is tested via dialysis: compounds with IC₅₀ < 1 μM and >80% activity recovery post-dialysis indicate non-covalent binding, a hallmark of reversible inhibitors .
Q. How do electronic effects of substituents influence multidrug resistance (MDR) reversal activity?
Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance P-glycoprotein (P-gp) inhibition by increasing lipophilicity (logP > 3.5) and membrane permeability. Compare EC₅₀ values in resistant vs. sensitive cancer cell lines (e.g., KB-V1 vs. KB-3-1) to quantify MDR modulation .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Q. What computational tools correlate this compound derivatives’ structures with observed bioactivities?
Molecular docking (AutoDock Vina) predicts binding affinities to targets like H⁺/K⁺-ATPase. QSAR models built with VolSurf+ descriptors (polar surface area, H-bond acceptors) prioritize derivatives with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
